molecular formula C11H17N B1266477 n-Benzyl-2-methylpropan-1-amine CAS No. 42882-36-0

n-Benzyl-2-methylpropan-1-amine

Cat. No.: B1266477
CAS No.: 42882-36-0
M. Wt: 163.26 g/mol
InChI Key: ZELJLECFTLYULH-UHFFFAOYSA-N
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Description

n-Benzyl-2-methylpropan-1-amine: is an organic compound with the molecular formula C11H17N . It is a derivative of benzylamine, where the benzyl group is attached to a 2-methylpropan-1-amine moiety. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Benzylamine: One common method involves the alkylation of benzylamine with 1-chloro-2-methylpropane.

    Reductive Amination: Another method involves the reductive amination of benzaldehyde with 2-methylpropan-1-amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of n-Benzyl-2-methylpropan-1-amine often involves large-scale alkylation processes using benzylamine and 1-chloro-2-methylpropane under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-Benzyl-2-methylpropan-1-amine can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sodium hydroxide, potassium carbonate.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry: n-Benzyl-2-methylpropan-1-amine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and is utilized in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a synthetic opioid and other therapeutic agents. It has shown promise in preclinical studies for its analgesic properties.

Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various industrial chemicals. Its derivatives are employed in the manufacture of polymers, resins, and other materials .

Mechanism of Action

The mechanism of action of n-Benzyl-2-methylpropan-1-amine involves its interaction with specific molecular targets in the body. As a synthetic opioid, it binds to opioid receptors in the central nervous system, modulating pain perception and providing analgesic effects. The compound’s structure allows it to interact with these receptors, leading to the activation of downstream signaling pathways that result in pain relief.

Comparison with Similar Compounds

  • n-Benzyl-2-propen-1-amine
  • n-Benzyl-1-cyclopropylmethanamine
  • n-Butylbenzylamine
  • n-Benzyl-3-methyl-2-butanamine hydrochloride
  • n-Benzyl-1-cyclobutylmethanamine

Comparison: n-Benzyl-2-methylpropan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher affinity for opioid receptors, making it a more potent analgesic. Its methyl group at the 2-position enhances its stability and reactivity in chemical reactions, providing advantages in synthetic applications .

Properties

IUPAC Name

N-benzyl-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-10(2)8-12-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELJLECFTLYULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276885
Record name n-benzyl-2-methylpropan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42882-36-0
Record name N-(2-Methylpropyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42882-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-benzyl-2-methylpropan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl(2-methylpropyl)amine
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Synthesis routes and methods I

Procedure details

To the imine from isobutyraldehyde and benzylamine (51.4 g; 0.3 mole) was added phosphorous acid (24.6 g; 0.3 mole). While stirring the mixture was slowly warmed to 65°-70° when a vigorous exothermic reaction was initiated. The reaction temperature reached 130°-145°. Upon cooling the reaction mixture became a glass. This glass was dissolved in water and basified. Extraction with benzene yielded benzylisobutylamine. The aqueous portion was acidified and after removal of sodium chloride yielded a phosphonic acid (20 g). Recrystallization gave a white solid (12 g) mp 186°-190° the N-benzyl α-aminophosphonic acid. ##STR35##
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Synthesis routes and methods II

Procedure details

To a stirred solution of lithium aluminum hydride (23 g, 606 mmol) in ether (115 ml) was added an ethereal solution (115 ml) of N-benzylidene-2-methyl-1-propanamine (72.1 g, 447 mmol) over a period of 45 minutes. It was then refluxed for one hour. The reaction mixture was cooled in an ice bath and while stirring vigorously, aqueous sodium hydroxide (20%, 120 ml) was added dropwise. The ether solution was separated, dried over magnesium sulfate and concentrated to dryness yielding 66.1 g of the title compound.
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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